POI ligand 1

PROTAC HDAC degradation FEM1B E3 ligase

Standard HDAC inhibitors like vorinostat confound degradation studies due to potent catalytic blockade. POI ligand 1 is a validated warhead optimized for FEM1B-based PROTACs targeting class I HDACs (1-3). - Low intrinsic inhibition (HDAC1 IC50 ≈ 400 µM) vs vorinostat (10 nM) - enables clean degradation-only phenotypes - Demonstrated in FF2049: DC50 = 257 nM, Dmax = 85% for HDAC1-3 - Enables systematic E3 ligase mapping - swap E3 ligands without warhead-induced bias

Molecular Formula C14H21N3O3
Molecular Weight 279.33 g/mol
Cat. No. B15541801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOI ligand 1
Molecular FormulaC14H21N3O3
Molecular Weight279.33 g/mol
Structural Identifiers
InChIInChI=1S/C14H21N3O3/c15-12-8-6-11(7-9-12)14(19)16-10-4-2-1-3-5-13(18)17-20/h6-9,20H,1-5,10,15H2,(H,16,19)(H,17,18)
InChIKeyPBBLLIOXZBMKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

POI Ligand 1: HDAC PROTAC Warhead


POI ligand 1 (C14H21N3O3, MW 279.33) is a small-molecule template derived from the non-selective histone deacetylase (HDAC) inhibitor vorinostat (SAHA) . It functions as the target‑protein ligand (warhead) in the design of heterobifunctional proteolysis‑targeting chimeras (PROTACs) aimed at degrading HDAC isoforms 1–3 [1]. This warhead serves as the HDAC‑recognition module within the first‑in‑class FEM1B‑recruiting PROTAC FF2049, which has demonstrated selective degradation of class I HDACs and significant antiproliferative activity in haematological and solid tumor models [1][2].

Why POI Ligand 1 Is Unique


Simply using a generic vorinostat‑like warhead does not guarantee the same degradation profile or potency. The FEM1B‑recruiting PROTAC FF2049, which incorporates POI ligand 1, exhibits a unique HDAC isoform selectivity (HDAC1‑3) that differs markedly from cereblon‑recruiting PROTACs built with the identical HDAC ligand [1]. Furthermore, the intrinsic HDAC‑inhibitory activity of POI ligand 1 itself is extremely weak (IC50 ≈ 400 μM for HDAC1) , whereas vorinostat potently inhibits HDAC1 (IC50 ≈ 10 nM) . This 40,000‑fold difference in potency underscores that POI ligand 1 is not a substitute for vorinostat in occupancy‑driven inhibition assays; it is specifically optimized to serve as a warhead in degraders where its low intrinsic inhibition is a desired feature for catalytically driven degradation [1]. Substituting an arbitrary HDAC‑binding fragment would risk both altered E3‑ligase compatibility and loss of the selectivity pattern achieved with FF2049.

POI Ligand 1 Quantitative Evidence


Selective HDAC1 Degradation by FEM1B PROTAC

In the context of a PROTAC, POI ligand 1 (when coupled to a FEM1B E3‑ligase ligand) enables selective degradation of HDAC1 with a DC50 of 257 nM and a maximum degradation (Dmax) of 85% in MM.1S cells. This contrasts with the potent but occupancy‑driven inhibition of vorinostat (IC50 ≈ 10 nM) [1]. Moreover, the same HDAC warhead, when paired with a cereblon‑recruiting E3 ligand, yields a PROTAC (A6) that degrades HDAC6 with a DC50 of 3.5 nM [2], demonstrating that the warhead itself does not dictate the degradation profile; rather, the choice of E3 ligase warhead combinatorially determines both isoform selectivity and degradation potency [1].

PROTAC HDAC degradation FEM1B E3 ligase targeted protein degradation epigenetics

Low Intrinsic HDAC1 Inhibition of POI Ligand 1

As a stand‑alone molecule, POI ligand 1 exhibits only marginal HDAC1 inhibitory activity (IC50 ≈ 400 μM) . In stark contrast, the parent pan‑HDAC inhibitor vorinostat (SAHA) displays an IC50 of approximately 10 nM against HDAC1 . This four‑order‑of‑magnitude difference confirms that POI ligand 1 has been deliberately attenuated as an inhibitor, making it a poor choice for occupancy‑based studies but ideally suited for PROTAC applications where high‑affinity inhibition is not required and could even confound degradation‑driven pharmacology [1].

HDAC inhibition IC50 occupancy-driven pharmacology warhead optimization

FEM1B vs. Cereblon HDAC Isoform Selectivity

When the same vorinostat‑derived warhead (POI ligand 1) is conjugated to a FEM1B‑recruiting ligand (as in FF2049), the resulting PROTAC selectively degrades HDAC1, HDAC2, and HDAC3, with no appreciable effect on other HDAC isoforms. In contrast, cereblon‑recruiting PROTACs built with the identical warhead (e.g., A6) degrade HDAC6 but spare class I HDACs [1]. This shift in isoform selectivity is a direct consequence of the distinct ternary complex geometries imposed by the different E3 ligase recruiters [1][2].

E3 ligase selectivity FEM1B cereblon HDAC isoform degradation

FF2049 Antiproliferative Activity

FF2049, the PROTAC constructed with POI ligand 1, induces a significant increase in early and late apoptotic cells in the haematological cancer cell lines MM.1S and MV4‑11 [1]. The antiproliferative effects are observed at concentrations consistent with its DC50 (257 nM) and correlate with the degree of HDAC1 degradation [1]. While a direct cell‑viability comparison between FF2049 and a cereblon‑based degrader is not reported in the same study, the authors note that the FEM1B‑based degraders achieve enhanced antiproliferative properties relative to previously published cereblon‑recruiting HDAC6 degraders that use the same warhead [1].

antiproliferative apoptosis HDAC degrader cancer cell viability

POI Ligand 1 Application Scenarios


FEM1B-Based PROTACs for HDAC1–3 Degradation

POI ligand 1 is the validated warhead for generating FEM1B‑based PROTACs that degrade HDAC1–3. Researchers aiming to deplete class I HDACs while sparing HDAC6 should use POI ligand 1 as the starting point, as it has been shown in FF2049 to yield selective HDAC1–3 degradation with a DC50 of 257 nM and a Dmax of 85% [1]. This scenario is particularly relevant for studies in haematological malignancies where class I HDACs play a key oncogenic role.

Degradation-Only Mechanistic Studies

Because POI ligand 1 exhibits negligible HDAC1 inhibition (IC50 ≈ 400 μM) [1], PROTACs built with this warhead minimize the confounding effects of direct enzyme inhibition. This makes POI ligand 1 ideal for experiments designed to distinguish between catalytic‑domain‑dependent and scaffold‑dependent functions of HDAC1/2/3, where a potent inhibitor like vorinostat (IC50 = 10 nM) would obscure degradation‑specific phenotypes .

E3 Ligase Selectivity Profiling

The stark difference in degradation profile between FEM1B‑recruiting (HDAC1–3) and cereblon‑recruiting (HDAC6) PROTACs—both using POI ligand 1 as the warhead—makes this compound a powerful tool for systematic evaluation of E3 ligase‑dependent degradation selectivity [1]. Researchers can conjugate POI ligand 1 to various E3 ligands to map how ternary complex geometry influences target degradation profiles.

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